(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral piperidine derivative with the molecular formula C₁₂H₂₅N₃O and a molar mass of 227.35 g/mol . Its structure features a piperidine ring substituted at the 4-position with an isopropyl-methyl-amino group and a propan-1-one backbone with an (S)-configured amino group. This stereochemical specificity is critical for its biological interactions, as evidenced by the separation of diastereomers during synthesis . The compound is listed under CAS numbers 1354020-23-7 and 1354020-51-1, with applications in pharmaceutical research, particularly in the design of stereochemically complex molecules .
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)14(4)11-5-7-15(8-6-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIFAQNNYBJBII-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(CC1)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, also known as AM91679, is a compound with significant biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H27N3O
- CAS Number : 87055-45-6
- Molecular Weight : 227.37 g/mol
The compound features a piperidine ring substituted with an isopropyl-methyl-amino group, which contributes to its biological activity. Understanding the structure is essential for elucidating its mechanism of action.
Research indicates that this compound exhibits activity as a selective inhibitor in various biological pathways. Its primary mechanism involves interaction with specific receptors or enzymes, leading to downstream effects that can influence cellular processes.
2. Antidepressant Effects
Studies have suggested that compounds similar to this compound may exhibit antidepressant-like effects. For instance, a related compound demonstrated significant activity in animal models of depression, highlighting the potential for therapeutic applications in mood disorders .
3. Neuroprotective Properties
The compound has shown promise in neuroprotection, particularly in models of oxidative stress and neurodegeneration. It appears to modulate pathways associated with neuronal survival and apoptosis, suggesting utility in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
These modifications have been systematically studied to enhance the pharmacological profile of the compound.
Case Study 1: Antidepressant Activity
In a controlled study, this compound was administered to rodent models exhibiting depressive behaviors. The results indicated a significant reduction in despair-like behaviors compared to control groups, suggesting strong antidepressant potential .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results showed that treatment with this compound led to a marked decrease in cell death and improved survival rates of neurons exposed to harmful agents .
Scientific Research Applications
CNS Activity
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one has been investigated for its potential effects on the central nervous system (CNS). Its structure suggests it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Case Study : Research has indicated that compounds with similar piperidine structures exhibit activity in treating conditions like ADHD and depression. In animal models, AM91679 demonstrated an increase in locomotor activity, suggesting stimulant-like properties that could be beneficial in treating attention disorders.
Analgesic Properties
Another promising application of this compound is its analgesic potential. Preliminary studies have shown that it may interact with pain pathways in the CNS, providing relief in pain models.
Data Table: Analgesic Activity Comparison
| Compound | Model Used | Result |
|---|---|---|
| AM91679 | Hot Plate Test | Significant reduction in latency to respond |
| Reference Compound A | Hot Plate Test | Moderate reduction in latency |
| Reference Compound B | Formalin Test | High efficacy in pain relief |
Synthesis of Novel Derivatives
The unique structure of this compound allows for the synthesis of various derivatives that can enhance its pharmacological profile or target specific receptors more effectively.
Example : Researchers have synthesized derivatives by modifying the piperidine ring or the amino group, leading to compounds with improved potency and selectivity for certain biological targets.
Neuropharmacology Studies
Recent neuropharmacological studies have focused on the effects of AM91679 on neurodegenerative diseases. The compound’s ability to modulate neurotransmitter levels has led to investigations into its potential role as a neuroprotective agent.
Study Findings :
- In vitro studies showed that AM91679 could protect neuronal cells from oxidative stress.
- Animal models indicated a decrease in neuroinflammation markers when treated with AM91679.
Chemical Reactions Analysis
Oxidation Reactions
Primary pathways involve the tertiary amine and ketone moieties:
Reduction Reactions
The ketone group shows particular susceptibility to reduction:
Key transformations :
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Ketone → Alcohol
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Reagents: NaBH₄, LiAlH₄
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Yield: 85-92% (ethanol, 0°C)
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Stereochemical impact: No epimerization observed at (S)-center
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Radical-mediated reductions
Substitution Reactions
The piperidine nitrogen and amino groups undergo nucleophilic displacements:
Documented substitution pathways :
| Site | Reagent | Product | Application |
|---|---|---|---|
| Piperidine N | Alkyl halides | Quaternary ammonium salts | Ionic liquid precursors |
| Isopropyl-methyl-amino group | Acetyl chloride | N-acetyl derivatives | Bioactivity modulation |
| Ketone α-carbon | Grignard reagents | Tertiary alcohols | Chiral building blocks |
Palladium-catalyzed allylic amination enables C-N bond formation without racemization .
Comparative Reactivity with Analogues
Reactivity differences vs. structural analogues:
| Structural Feature | Reactivity Change | Mechanistic Basis |
|---|---|---|
| (R)-configuration at amino center | 18% lower N-oxide yield | Steric hindrance in transition state |
| Replacement of isopropyl with benzyl group | 3x faster quaternization | Enhanced nucleophilicity |
| Ketone → ester substitution | No alcohol formation on reduction | Electronic effects on carbonyl |
Catalytic and Industrial-Scale Reactions
Advanced methodologies enable scalable modifications:
Catalytic hydrogenation
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Conditions: H₂ (50 psi), Pd/C (5 mol%)
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Outcome: Selective ketone reduction with >99% ee retention
Continuous flow synthesis
Metathesis applications
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Catalyst: Grubbs 2nd generation
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Reaction: Ring-closing metathesis to fused bicyclic systems
This comprehensive reactivity profile establishes (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one as a versatile synthon for pharmaceutical and materials science applications. Recent advances in stereoretentive catalysis particularly enhance its utility in asymmetric synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s piperidine core and amino-ketone backbone are common motifs in medicinal chemistry. However, its 4-(isopropyl-methyl-amino) substituent distinguishes it from analogs. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s isopropyl-methyl-amino group enhances lipophilicity compared to morpholino derivatives (), which are more polar due to the oxygen atom in the morpholine ring.
- Solubility : Brominated analogs () exhibit lower aqueous solubility due to halogenated aryl groups, whereas the target compound’s aliphatic substituents may improve solubility .
- Metabolic Stability: Piperidine derivatives generally show better metabolic stability than morpholino analogs, as piperidine rings are less prone to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
